molecular formula C25H21N3O6S2 B2457873 ethyl 2-[(2Z)-2-[(4-benzoylbenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 865247-65-0

ethyl 2-[(2Z)-2-[(4-benzoylbenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2457873
CAS No.: 865247-65-0
M. Wt: 523.58
InChI Key: JYHHLAYFDULXAZ-RFBIWTDZSA-N
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Description

ethyl 2-[(2Z)-2-[(4-benzoylbenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound with a molecular formula of C25H21N3O6S2 . This compound is characterized by its benzothiazole core, which is a common structural motif in many biologically active molecules.

Preparation Methods

The synthesis of ethyl 2-[(2Z)-2-[(4-benzoylbenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole core, followed by the introduction of the benzoyl and sulfamoyl groups. The final step involves the esterification of the compound to form the ethyl acetate derivative. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

ethyl 2-[(2Z)-2-[(4-benzoylbenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce the compound to simpler derivatives.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine.

Scientific Research Applications

ethyl 2-[(2Z)-2-[(4-benzoylbenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-[(2Z)-2-[(4-benzoylbenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole core can bind to active sites on enzymes, inhibiting their activity. The sulfamoyl group can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its target sites .

Comparison with Similar Compounds

ethyl 2-[(2Z)-2-[(4-benzoylbenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can be compared with other benzothiazole derivatives, such as:

Properties

IUPAC Name

ethyl 2-[2-(4-benzoylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O6S2/c1-2-34-22(29)15-28-20-13-12-19(36(26,32)33)14-21(20)35-25(28)27-24(31)18-10-8-17(9-11-18)23(30)16-6-4-3-5-7-16/h3-14H,2,15H2,1H3,(H2,26,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYHHLAYFDULXAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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